molecular formula C5H8O B6145282 (1R)-cyclopent-2-en-1-ol CAS No. 109431-72-3

(1R)-cyclopent-2-en-1-ol

Cat. No.: B6145282
CAS No.: 109431-72-3
M. Wt: 84.1
InChI Key:
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Description

(1R)-cyclopent-2-en-1-ol is an organic compound with a cyclopentene ring structure and a hydroxyl group attached to the first carbon atom. This compound is chiral, meaning it has a non-superimposable mirror image, and the (1R) designation indicates the specific configuration of the molecule. It is a versatile intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-cyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of cyclopent-2-en-1-one using chiral catalysts. This method ensures the selective formation of the (1R) enantiomer. Another method involves the hydroboration-oxidation of cyclopentadiene, followed by the resolution of the resulting racemic mixture to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric reduction processes. These processes use chiral catalysts and are optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the (1R) enantiomer, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond in the cyclopentene ring can be reduced to form cyclopentanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be used for reduction reactions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopent-2-en-1-one or cyclopentanone.

    Reduction: Cyclopentanol.

    Substitution: Cyclopent-2-en-1-yl halides or amines.

Scientific Research Applications

(1R)-cyclopent-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and natural products.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific chiral centers.

    Industry: It is employed in the production of fine chemicals, fragrances, and flavors.

Mechanism of Action

The mechanism of action of (1R)-cyclopent-2-en-1-ol depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the double bond in the cyclopentene ring. These functional groups participate in various reactions, such as nucleophilic substitution and electrophilic addition, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-ol: The non-chiral version of the compound.

    Cyclopentanol: The fully saturated version of the compound.

    Cyclopent-2-en-1-one: The oxidized version of the compound.

Uniqueness

(1R)-cyclopent-2-en-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its specific configuration allows for the selective formation of enantiomerically pure products, which is crucial in the development of pharmaceuticals and other biologically active compounds.

Properties

CAS No.

109431-72-3

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

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